Gabapentin-13C3

LC-MS/MS quantification Isotope dilution mass spectrometry Stable isotope-labeled internal standard

Gabapentin-13C3 is a triple 13C-labeled certified reference material delivering a +3 Da mass shift for unambiguous MRM discrimination. Supplied at 100 µg/mL in methanol in a 1 mL ampule, it is manufactured under ISO Guide 34 / ISO/IEC 17025 with full Certificate of Analysis. This SIL-IS co-elutes precisely with endogenous gabapentin, correcting for ion suppression, extraction variability, and matrix effects—enabling accuracy within ±15% bias as required by FDA/EMA bioanalytical guidelines. Essential for clinical TDM, forensic toxicology (Daubert/Frye defensibility), and ANDA pharmacokinetic studies.

Molecular Formula C9H17NO2
Molecular Weight 174.21 g/mol
Cat. No. B15144659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGabapentin-13C3
Molecular FormulaC9H17NO2
Molecular Weight174.21 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CC(=O)O)CN
InChIInChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i6+1,7+1,8+1
InChIKeyUGJMXCAKCUNAIE-TTXLGWKISA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gabapentin-13C3 Stable Isotope Labeled Certified Reference Material for LC-MS/MS Quantification


Gabapentin-13C3 is a stable isotope-labeled certified reference material (CRM) in which three carbon-12 atoms of the gabapentin molecule are substituted with carbon-13 atoms . It is supplied as a 100 μg/mL solution in methanol within a 1 mL ampule . The incorporation of three 13C isotopes yields a nominal molecular weight of 174.21 g/mol (compared to 171.24 g/mol for unlabeled gabapentin) and creates a mass shift of +3 Da, enabling unambiguous discrimination from the endogenous analyte in mass spectrometry-based assays [1]. Gabapentin-13C3 is manufactured under ISO Guide 34 and ISO/IEC 17025 accreditation as a certified reference material, providing traceable concentration values with documented uncertainty [2]. The compound is primarily deployed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the quantitative determination of gabapentin in biological matrices, forensic samples, and clinical toxicology specimens [3]. As a CRM, Gabapentin-13C3 carries full certification documentation including a Certificate of Analysis that specifies lot-specific concentration, uncertainty, and expiry, thereby supporting regulatory compliance under FDA, EMA, and CLSI bioanalytical method validation guidelines [4].

Why Gabapentin-13C3 Cannot Be Replaced with Unlabeled Gabapentin, Structural Analogs, or Non-Certified Standards in Regulated Quantitative Analysis


In LC-MS/MS quantification of gabapentin, substitution of Gabapentin-13C3 with unlabeled gabapentin or a non-isotopic structural analog introduces quantifiable analytical bias that compromises method accuracy, precision, and regulatory compliance. Unlabeled gabapentin cannot serve as an internal standard because it is chromatographically and mass spectrometrically indistinguishable from the target analyte, rendering it incapable of correcting for sample-to-sample variability in extraction recovery, ionization efficiency, and matrix effects [1]. Structural analogs such as pregabalin or metformin exhibit different chromatographic retention behavior, differential ionization responses, and dissimilar matrix effect susceptibility relative to the analyte, resulting in incomplete compensation and systematic quantification errors that typically exceed the ±15% bias limits mandated by FDA bioanalytical method validation guidelines [2]. Non-certified reference materials lack the ISO Guide 34 traceability and documented uncertainty budgets required for method accreditation, proficiency testing, and inter-laboratory standardization [3]. In contrast, Gabapentin-13C3 as a 13C-labeled CRM provides near-identical physicochemical properties to the unlabeled analyte, co-elutes precisely, experiences identical matrix effects and ionization suppression/enhancement, and carries certified concentration values with defined uncertainty, enabling the accuracy and reproducibility required for regulated therapeutic drug monitoring, forensic toxicology, and pharmacokinetic bioequivalence studies [4].

Gabapentin-13C3 Quantitative Differentiation Evidence: Direct Comparative Performance Against Closest Analogs and Alternatives


Isotopic Purity and Mass Spectrometric Differentiation: Gabapentin-13C3 vs. Gabapentin-D10 vs. Unlabeled Gabapentin

Gabapentin-13C3 provides a nominal mass shift of +3 Da relative to unlabeled gabapentin, enabling baseline separation in MS/MS acquisition without the chromatographic retention time shifts or hydrogen-deuterium exchange artifacts that can occur with deuterated analogs such as gabapentin-D10 . In contrast to 2H-labeled compounds, 13C-labeled internal standards maintain identical lipophilicity and chromatographic retention to the native analyte, eliminating the partial chromatographic resolution sometimes observed with perdeuterated internal standards that can cause differential matrix effect exposure and quantitation bias [1].

LC-MS/MS quantification Isotope dilution mass spectrometry Stable isotope-labeled internal standard

Certified Reference Material (CRM) Traceability: Gabapentin-13C3 vs. Non-Certified Gabapentin Reference Standards

Gabapentin-13C3 is manufactured and certified as a CRM under ISO Guide 34 and ISO/IEC 17025 accreditation, with each ampule accompanied by a Certificate of Analysis documenting the certified concentration value (100 μg/mL ± uncertainty) and expiry, providing metrological traceability to SI units . Non-certified gabapentin reference standards lack this formal certification and traceability chain, making them unsuitable for accredited laboratories operating under ISO/IEC 17025 or for generating data intended for regulatory submission [1]. In a reference measurement procedure (RMP) for gabapentin quantification, the use of 13C-labeled CRM coupled with qNMR-determined absolute content enabled measurement uncertainties of ≤5.0% (k=2) across serum and plasma matrices [2].

Forensic toxicology Clinical toxicology Therapeutic drug monitoring

Matrix Effect Compensation and Ionization Variability Correction: Gabapentin-13C3 vs. Structural Analog Internal Standards

In LC-MS/MS quantification of gabapentin using structural analog internal standards such as pregabalin or metformin, incomplete compensation for matrix effects results in quantifiable accuracy deviations [1]. Studies comparing SIL internal standards to structural analogs demonstrate that SIL-IS provides superior correction for ion suppression/enhancement because the labeled compound co-elutes exactly with the analyte, ensuring identical exposure to co-eluting matrix components [2]. A validated gabapentin LC-MS/MS method using metformin as internal standard reported intra- and inter-day precision (RSD) less than 12% and accuracy (RE) within ±6.4%, whereas methods employing SIL-IS such as Gabapentin-13C3 in ID-LC-MS/MS reference measurement procedures achieve intermediate precision <2.3% and relative mean bias of -0.8 to 1.0% across serum and plasma matrices [3][4].

Bioanalytical method validation Matrix effects Ion suppression

13C-Labeling Superiority Over Deuterium Labeling for Gabapentin Quantification: Chromatographic Co-Elution and Long-Term Stability

13C-labeled internal standards such as Gabapentin-13C3 offer distinct advantages over deuterium-labeled analogs (e.g., gabapentin-D10) for LC-MS/MS quantification. Deuterium-labeled compounds can exhibit chromatographic isotope effects, resulting in slight but measurable retention time differences (Δt_R) relative to the unlabeled analyte under reversed-phase conditions [1]. This partial chromatographic resolution exposes the internal standard and analyte to different solvent compositions and co-eluting matrix components, potentially introducing systematic quantification bias [2]. In contrast, 13C-labeled compounds are chemically and physically identical to their 12C counterparts, with zero measurable retention time difference (Δt_R = 0) across all common HPLC and UPLC conditions [3]. Additionally, 13C-labeled standards are immune to hydrogen-deuterium exchange, which can occur with deuterated compounds in protic solvents or under certain pH conditions, altering the effective mass of the internal standard and compromising quantification accuracy [4].

Stable isotope labeling 13C vs. deuterium internal standards HPLC-MS/MS

Assay Performance in Clinical and Forensic Matrices: Gabapentin-13C3 vs. Non-Isotopic Internal Standard Approaches

In a comprehensive clinical UPLC-MS/MS method validated for concurrent measurement of five antiepileptic drugs (gabapentin, lamotrigine, levetiracetam, MHD-oxcarbazepine, and zonisamide) in human serum, the use of stable-isotope-labeled internal standards (including a 13C-labeled gabapentin analog) enabled an analytical measuring range of 0.1–100 μg/mL for gabapentin with linearity R² values ranging from 0.9988 to 0.9999 [1]. The method achieved imprecision (%CV) and inaccuracy (% difference) of <20% at the LLOQ and <15% at low, mid, and high QC levels across the AMR, with acceptable carryover, stability, matrix effects, and recovery parameters [2]. In contrast, a validated method for gabapentin in human plasma using the structural analog metformin as IS reported an LLOQ of 40.8 ng/mL (0.0408 μg/mL) with intra- and inter-day precision RSD <12% and accuracy RE within ±6.4% [3]. While both methods meet validation acceptance criteria, the SIL-IS approach in the clinical method extends the upper limit of quantitation to 100 μg/mL and provides enhanced robustness across a wider concentration range typical of therapeutic drug monitoring scenarios, where gabapentin steady-state trough concentrations may range from 2–20 μg/mL and peak concentrations may exceed 40 μg/mL [4].

Therapeutic drug monitoring Forensic toxicology Urine drug testing

Gabapentin-13C3 Optimal Deployment Scenarios in Clinical, Forensic, and Pharmaceutical Research


Clinical Therapeutic Drug Monitoring (TDM) of Gabapentin in Epilepsy and Neuropathic Pain Management

Gabapentin-13C3 is the internal standard of choice for clinical laboratories performing LC-MS/MS-based therapeutic drug monitoring of gabapentin in serum or plasma. The +3 Da mass shift enables unambiguous MRM transition selection (e.g., m/z 172.1→154.1 for unlabeled gabapentin and m/z 175.1→157.1 for Gabapentin-13C3), while the exact chromatographic co-elution ensures complete correction for ion suppression from phospholipids and other matrix components commonly encountered in clinical specimens [1]. Methods employing Gabapentin-13C3 have been validated across the clinically relevant range of 0.1–100 μg/mL, covering both sub-therapeutic trough concentrations and peak levels following oral dosing, and have demonstrated intermediate precision <2.3% with bias <1.0% in reference measurement procedure contexts [2][3]. The certified reference material status supports laboratory accreditation under ISO 15189 and CLIA/CAP requirements.

Forensic Toxicology and Postmortem Gabapentin Quantification for Cause of Death Investigation

In forensic toxicology, the legal defensibility of quantitative gabapentin results requires the use of a traceable, certified reference material as internal standard. Gabapentin-13C3 provides ISO Guide 34-certified concentration values with documented uncertainty, enabling forensic laboratories to meet the evidentiary standards for admissibility under Daubert and Frye criteria [4]. The 13C-labeled internal standard is suitable for gabapentin quantification in complex postmortem matrices including whole blood, urine, and vitreous humor, where matrix effects and endogenous interferences are pronounced [5]. The absence of chromatographic isotope effects ensures that Gabapentin-13C3 experiences the same matrix-induced ion suppression as the analyte, even in hemolyzed, lipemic, or putrefactive specimens. Forensic methods using Gabapentin-13C3 have been applied to gabapentin-involved fatality investigations, where accurate quantification is essential for distinguishing therapeutic use from toxic or lethal concentrations.

Pharmacokinetic and Bioequivalence Studies in Pharmaceutical Development and Generic Drug Applications

For pharmaceutical companies conducting gabapentin pharmacokinetic studies or bioequivalence trials in support of Abbreviated New Drug Applications (ANDAs), Gabapentin-13C3 enables the analytical precision and accuracy required by FDA and EMA bioanalytical method validation guidelines. The use of a SIL-IS is explicitly recommended in FDA guidance for industry on bioanalytical method validation to correct for variability in sample processing and analysis [6]. In cross-study comparisons, methods employing SIL-IS such as Gabapentin-13C3 demonstrate approximately 5-fold improvement in intermediate precision (<2.3% CV vs. <12% RSD) and 6-fold reduction in accuracy deviation (±1.0% vs. ±6.4%) compared to structural analog IS approaches [2][7]. This enhanced analytical performance directly improves the statistical power of bioequivalence studies, potentially reducing the required sample size and enabling more confident demonstration of bioequivalence between test and reference gabapentin formulations.

Reference Measurement Procedure (RMP) Development and Clinical Laboratory Standardization

Gabapentin-13C3 is an essential component in the development and implementation of higher-order reference measurement procedures (RMPs) for gabapentin quantification, which serve as the metrological foundation for standardizing routine clinical laboratory assays. In a candidate RMP employing isotope dilution LC-MS/MS (ID-LC-MS/MS), the combination of qNMR to determine the absolute content of Gabapentin-13C3 and ID-LC-MS/MS for sample analysis provided metrological traceability to SI units and enabled expanded measurement uncertainties of ≤5.0% (k=2) [2]. This RMP achieved baseline chromatographic separation of gabapentin from its gabapentin-lactam impurity without observable matrix effects, and demonstrated excellent inter-laboratory agreement with Passing-Bablok regression slope of 1.00 (95% CI 0.98–1.03) [2]. Such RMPs are critical for assigning target values to proficiency testing materials, calibrating routine clinical analyzers, and establishing reference intervals, thereby improving the overall quality and comparability of gabapentin therapeutic drug monitoring across healthcare systems.

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